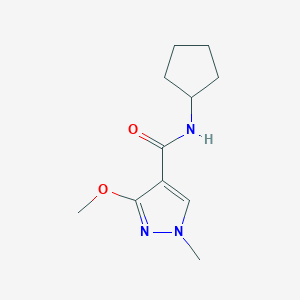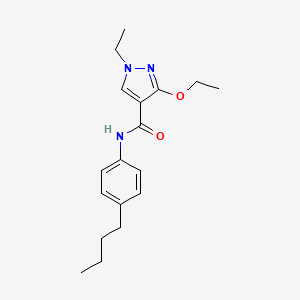
1-(4-fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine (FMMP) is an important synthetic compound that is used in a variety of scientific research applications. FMMP is a substituted piperazine derivative that is a key intermediate in the synthesis of several pharmaceuticals, including the anti-depressant fluoxetine and the anti-convulsant gabapentin. It is also used in the synthesis of various other compounds, such as the anti-bacterial agent ciprofloxacin and the anti-fungal agent miconazole. FMMP has been studied extensively in the laboratory and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
1-(4-fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, such as the anti-depressant fluoxetine and the anti-convulsant gabapentin. It is also used in the synthesis of various other compounds, such as the anti-bacterial agent ciprofloxacin and the anti-fungal agent miconazole. 1-(4-fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine has also been studied as a potential therapeutic agent for the treatment of depression and anxiety.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine is not fully understood. It is believed to act as an inhibitor of serotonin reuptake and as an agonist of the 5-HT1A receptor. It is also believed to act as an agonist of the dopamine D2 receptor, though this has not been conclusively demonstrated.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to have antidepressant-like effects and to reduce anxiety-like behavior. It has also been found to reduce the firing rate of neurons in the hippocampus, a region of the brain involved in learning and memory. In addition, it has been found to reduce the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The use of 1-(4-fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is readily available from chemical suppliers. It is also relatively stable and has a low toxicity profile. However, there are also some limitations to its use in laboratory experiments. It is not very soluble in water, which can make it difficult to work with in some experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are a number of potential future directions for research on 1-(4-fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine. One potential direction is to further study its mechanism of action and its effects on the brain. This could include further studies of its effects on serotonin reuptake, its effects on the 5-HT1A receptor, and its effects on the dopamine D2 receptor. Another potential direction is to study its effects on other neurotransmitters, such as GABA and glutamate. Additionally, further studies could be done to explore its potential therapeutic applications, such as its use in the treatment of depression and anxiety. Finally, further studies could be done to explore its potential use in the synthesis of other compounds, such as the anti-bacterial agent ciprofloxacin and the anti-fungal agent miconazole.
Synthesis Methods
1-(4-fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine is synthesized using a two-step process. The first step involves the reaction of 4-fluorobenzonitrile with 3-methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride in the presence of a base, such as sodium hydroxide. This reaction yields 1-(4-fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride. The second step involves the deprotonation of the hydrochloride with a base, such as sodium hydroxide, to yield the free base of 1-(4-fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine.
properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2/c1-19-11-14(15(18-19)23-2)16(22)21-9-7-20(8-10-21)13-5-3-12(17)4-6-13/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRJYYAKMRLWIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}naphthalene-2-sulfonamide](/img/structure/B6500876.png)
![1-(3,4-dimethylphenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea](/img/structure/B6500885.png)
![ethyl 3-[1-(4-methylbenzenesulfonyl)pyrrolidine-2-amido]-1-benzofuran-2-carboxylate](/img/structure/B6500893.png)
![N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)butanamide](/img/structure/B6500897.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxamide](/img/structure/B6500901.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B6500912.png)
![2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6500917.png)
![2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B6500925.png)
![N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide](/img/structure/B6500932.png)
![2-(benzenesulfonyl)-N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide](/img/structure/B6500936.png)
![N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)-N-[(furan-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B6500946.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B6500968.png)
